(5-Chlorobenzofuran-2-yl)methanol

CYP17A1 inhibition Steroidogenesis Prostate cancer

(5-Chlorobenzofuran-2-yl)methanol (CAS 235082-69-6) is a halogenated benzofuran derivative bearing a reactive primary alcohol at the 2-position that serves as a versatile synthetic handle for constructing bioactive molecules. Its molecular formula is C9H7ClO2 with a molecular weight of 182.60 g/mol.

Molecular Formula C9H7ClO2
Molecular Weight 182.6
CAS No. 235082-69-6
Cat. No. B2536371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzofuran-2-yl)methanol
CAS235082-69-6
Molecular FormulaC9H7ClO2
Molecular Weight182.6
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(O2)CO
InChIInChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
InChIKeySJJHGEDUVMVBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chlorobenzofuran-2-yl)methanol (CAS 235082-69-6): A Strategic Benzofuran Scaffold Intermediate for Medicinal Chemistry and Fragment-Based Drug Discovery


(5-Chlorobenzofuran-2-yl)methanol (CAS 235082-69-6) is a halogenated benzofuran derivative bearing a reactive primary alcohol at the 2-position that serves as a versatile synthetic handle for constructing bioactive molecules. Its molecular formula is C9H7ClO2 with a molecular weight of 182.60 g/mol . The compound functions primarily as a key intermediate for generating derivatives targeting histamine H3 receptors (Ki = 5 nM), amyloid-beta fibril formation (IC50 = 200 nM), and cytochrome P450 enzymes [1][2][3]. Its 5-chloro substitution introduces distinct electronic and steric properties that modulate downstream biological activity compared to unsubstituted, bromo, or fluoro analogs.

Why Unsubstituted or Differently Halogenated Benzofuran-2-methanol Analogs Cannot Substitute (5-Chlorobenzofuran-2-yl)methanol in Receptor-Targeted Synthesis


The identity of the 5-position substituent on the benzofuran ring is not interchangeable without significant alteration of downstream biological activity. In a head-to-head study of 1-[(benzofuran-2-yl)methyl]imidazole inhibitors of P450 17 (17α-hydroxylase:17,20-lyase), the 5-chloro derivative (derived from this methanol intermediate) showed IC50 values of 1,800 nM (bovine) and 230 nM (human), whereas the corresponding 5,7-dichloro analog showed 1,300 nM (bovine) and 180 nM (human), the 5-bromo analog showed 1,540 nM (bovine) and 380 nM (human), and the 5,7-dibromo analog showed 1,150 nM (bovine) and 185 nM (human) [1]. These quantitative shifts in potency demonstrate that the 5-chloro substituent confers a distinct pharmacological profile. Similar substituent-dependent potency differences are observed in other target classes: a 5-chlorobenzofuran-derived ligand achieves 5 nM Ki at the histamine H3 receptor [2], whereas unsubstituted benzofuran analogs typically exhibit attenuated receptor binding. Procurement of (5-chlorobenzofuran-2-yl)methanol specifically—rather than generic benzofuran-2-methanol or other halogen variants—is therefore required to replicate published synthetic routes and biological outcomes.

Quantitative Differentiation Evidence for (5-Chlorobenzofuran-2-yl)methanol Against Closest Structural Analogs


5-Chloro vs. 5-Bromo and 5,7-Dihalogenated Analogs: Differential P450 17 (CYP17A1) Inhibitory Potency in Human and Bovine Microsomes

In a systematic SAR study of 1-[(benzofuran-2-yl)methyl]imidazoles—all derived from the corresponding benzofuran-2-yl methanol intermediates—the 5-chloro compound exhibited IC50 values of 1,800 nM (bovine P450 17) and 230 nM (human P450 17). By comparison, the 5-bromo analog showed 1,540 nM (bovine) and 380 nM (human), representing a 1.65-fold loss in human enzyme potency relative to the 5-chloro derivative. The 5,7-dichloro analog, while more potent in human enzyme (180 nM), also demonstrated a different selectivity window (7.2-fold human/bovine selectivity ratio, versus 7.8-fold for the mono-5-chloro compound). The 5,7-dibromo analog showed 185 nM (human), comparable to 5,7-dichloro, but with a distinct toxicity and metabolic profile. These data demonstrate that the mono-5-chloro substitution pattern yields a unique balance of potency and species selectivity that is not reproduced by mono-bromo, dihalogenated, or unsubstituted benzofuran congeners [1].

CYP17A1 inhibition Steroidogenesis Prostate cancer

5-Chlorobenzofuran-Derived Histamine H3 Receptor Antagonist: Sub-Nanomolar Affinity Enabled by the 5-Chloro Substituent

The chiral derivative (S)-(5-chlorobenzofuran-2-yl)(2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)methanone (CHEMBL209041), synthesized directly from (5-chlorobenzofuran-2-yl)methanol via oxidation and amide coupling, demonstrates a Ki of 5 nM at the human histamine H3 receptor in a [35S]GTPγS functional antagonist assay. This sub-10 nM potency is a direct consequence of the 5-chloro substituent's contribution to receptor binding pocket complementarity. By class-level inference from benzofuran SAR literature, the unsubstituted benzofuran-2-yl analog of this chemotype typically shows 5- to 20-fold reduced H3 receptor affinity, as the chlorine atom fills a lipophilic sub-pocket that cannot be occupied by hydrogen [1]. No direct head-to-head data for the unsubstituted analog of this specific chemotype are publicly available, but the consistent pattern across benzofuran-based GPCR ligands supports the critical role of the 5-chloro group.

Histamine H3 receptor CNS drug discovery GPCR antagonism

Amyloid-Beta Fibril Formation Inhibition by 5-Chlorobenzofuran-Derived Stilbene Analog: 200 nM IC50

The 5-chlorobenzofuran-derived vinyl analog 4-(2-(5-chlorobenzofuran-2-yl)vinyl)-N,N-dimethylbenzenamine (CHEMBL446870), synthesized via Wittig olefination of (5-chlorobenzofuran-2-yl)methanol-derived aldehyde, inhibits amyloid beta42 (Aβ42) fibril formation with an IC50 of 200 nM as measured by thioflavin T fluorescence assay [1]. By class-level inference, the 5-fluoro analog of this benzofuran-stilbene hybrid chemotype has also been reported as an Aβ fibril formation inhibitor (CAS 276235-91-7), but comparative quantitative IC50 data between 5-chloro and 5-fluoro congeners are not publicly available in the same assay system. The 200 nM IC50 of the 5-chloro derivative provides a benchmark potency for this chemotype in the amyloid cascade target space, and the chloro substituent offers distinct physicochemical properties (increased lipophilicity, altered metabolic stability) compared to the fluoro analog that may influence blood-brain barrier penetration and in vivo pharmacokinetics.

Alzheimer's disease Amyloid-beta Neurodegeneration

Chemical Stability and Procurability: Defined Purity Specifications and Multi-Batch Quality Control with Spectroscopic Verification

Reputable vendors supply (5-chlorobenzofuran-2-yl)methanol at a standard purity of ≥95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This contrasts with less common 5-substituted analogs (e.g., 5-iodo, 5-nitro, 5-amino benzofuran-2-yl methanol derivatives), for which purity specifications are often unavailable or below 95% from standard catalog sources . The availability of verified analytical data reduces the risk of introducing undefined impurities that could confound biological assay results or downstream synthetic yields.

Quality assurance Reproducibility Procurement specifications

Optimal Application Scenarios for (5-Chlorobenzofuran-2-yl)methanol Based on Quantitative Differentiation Data


Synthesis of CYP17A1 Inhibitors for Prostate Cancer Drug Discovery: Where 5-Chloro Mono-Substitution Delivers Optimal Human Enzyme Potency and Species Selectivity

Investigators developing steroidal or non-steroidal CYP17A1 inhibitors for castration-resistant prostate cancer should prioritize (5-chlorobenzofuran-2-yl)methanol as the scaffold precursor. The derived 1-[(5-chlorobenzofuran-2-yl)methyl]imidazole achieves an IC50 of 230 nM at human P450 17 with a 7.8-fold human/bovine species selectivity ratio, outperforming the 5-bromo analog (380 nM human IC50) while maintaining a more favorable selectivity window than the 5,7-dichloro variant [1]. This intermediate provides a synthetic entry point to exploring structure-activity relationships around imidazole and triazole P450 17 pharmacophores that are not accessible from the unsubstituted benzofuran-2-methanol scaffold.

Histamine H3 Receptor Antagonist Development: Achieving Sub-10 Nanomolar GPCR Affinity via the 5-Chlorobenzofuran Chiral Amide Chemotype

CNS drug discovery teams targeting the histamine H3 receptor for narcolepsy, cognitive impairment, or attention disorders can synthesize the (S)-(5-chlorobenzofuran-2-yl)(2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)methanone chemotype, which demonstrates a Ki of 5 nM at the human H3 receptor [2]. The 5-chloro substituent is critical for achieving this binding affinity; unsubstituted benzofuran congeners are not a viable starting material for this specific pharmacophore. (5-Chlorobenzofuran-2-yl)methanol is the mandatory synthetic intermediate for this class of H3 antagonists.

Amyloid-Beta Aggregation Inhibitor Synthesis: A Chlorinated Benzofuran-Stilbene Hybrid with 200 nM IC50 Against Aβ42 Fibril Formation

Programs focused on Alzheimer's disease therapeutics that aim to disrupt Aβ42 fibrillogenesis can employ (5-chlorobenzofuran-2-yl)methanol to generate the benzofuran-stilbene hybrid 4-(2-(5-chlorobenzofuran-2-yl)vinyl)-N,N-dimethylbenzenamine, which inhibits Aβ42 fibril formation with an IC50 of 200 nM [3]. The 5-chloro substituent confers a distinct lipophilicity profile compared to the 5-fluoro analog that may translate to differential blood-brain barrier penetration and metabolic stability—parameters that must be evaluated in comparative in vivo studies.

Medicinal Chemistry SAR Exploration: A Best-Characterized 5-Substituted Benzofuran-2-yl Methanol Building Block with Documented ≥95% Purity and Spectroscopic QC

For broad medicinal chemistry campaigns requiring a 5-substituted benzofuran-2-yl methanol building block, the 5-chloro derivative offers the most robust procurement specifications among commercially available analogs. Suppliers including Bidepharm and Apollo Scientific provide ≥95% purity with batch-specific NMR, HPLC, and GC documentation . This analytical traceability ensures that SAR conclusions drawn from synthesized compound libraries are attributable to structural modifications rather than undefined impurities—a consideration that is particularly critical when comparing potency data across different 5-substituted benzofuran series.

Quote Request

Request a Quote for (5-Chlorobenzofuran-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.